3,4-difluoro-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3,4-difluoro-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C20H19F2N5O2 and its molecular weight is 399.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3,4-Difluoro-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. The structural components of this compound include a difluorobenzamide moiety and a piperidine ring substituted with a pyridine and oxadiazole, which are known for their diverse biological properties.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Core Structure : Benzamide
- Substituents :
- 3,4-Difluoro groups on the benzene ring
- A piperidine ring linked to a pyridine containing an oxadiazole
This unique combination of functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its anticancer properties and neuropharmacological effects.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. For instance:
- Cytotoxicity Tests : The compound exhibited significant cytotoxicity against human leukemia (CEM) and breast cancer (MCF-7) cell lines with IC50 values in the micromolar range. In some cases, its activity surpassed that of established chemotherapeutic agents like doxorubicin .
Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
---|---|---|
MCF-7 | 0.65 | 10.38 (Tamoxifen) |
CEM | 0.12 | 0.15 (Doxorubicin) |
U-937 | 2.78 | N/A |
The mechanism by which this compound induces cytotoxicity appears to involve:
- Induction of Apoptosis : Flow cytometry assays indicated that the compound triggers apoptotic pathways in cancer cells, characterized by increased expression of p53 and activation of caspase pathways .
- Cell Cycle Arrest : Studies suggest that treatment with this compound may lead to cell cycle arrest at the G1 phase, contributing to its anticancer efficacy.
Neuropharmacological Effects
In addition to its anticancer properties, there is emerging evidence regarding the neuropharmacological potential of the compound:
- Receptor Interaction : Initial studies suggest that it may act as a positive allosteric modulator for certain glutamate receptors, which could have implications for treating neurodegenerative diseases .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of related compounds within the same class:
- Study on Oxadiazole Derivatives : Research indicated that derivatives containing oxadiazole rings demonstrated enhanced anticancer activity compared to their non-substituted counterparts .
- Comparative Analysis : A comparative analysis showed that compounds with similar structural frameworks exhibited varying degrees of efficacy against different cancer cell lines, highlighting the importance of specific substituents in modulating biological activity .
Eigenschaften
IUPAC Name |
3,4-difluoro-N-[1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N5O2/c1-12-24-20(29-26-12)15-3-2-8-23-18(15)27-9-6-14(7-10-27)25-19(28)13-4-5-16(21)17(22)11-13/h2-5,8,11,14H,6-7,9-10H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWALSJOAGKFRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(N=CC=C2)N3CCC(CC3)NC(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.